Cytotoxicity Profile: Corchoionol C Lacks Activity in Cancer Cell Lines, Unlike Co-Isolated Zingiberoside B
In a direct head-to-head evaluation of compounds isolated from the same plant extract (Ardisia crispa), Corchoionol C (7) demonstrated no significant cytotoxic activity against U87 MG glioblastoma and HepG2 hepatocellular carcinoma cell lines, while zingiberoside B (9) and ardisiacrispin G (1) exhibited moderate cytotoxicity [1]. This differential profile positions Corchoionol C as a negative control or a scaffold with minimal off-target cytotoxicity, whereas zingiberoside B and ardisiacrispin G are candidates for anticancer drug development.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Corchoionol C: IC50 > 50 μM (no significant activity reported) against U87 MG and HepG2 cell lines |
| Comparator Or Baseline | Zingiberoside B: IC50 between 7.6±1.1 and 28.8±3.2 μM; Ardisiacrispin G: IC50 between 7.6±1.1 and 28.8±3.2 μM |
| Quantified Difference | Corchoionol C exhibits at least a 1.7-fold lower potency (assuming IC50 > 50 μM compared to ≤ 28.8 μM) and effectively no measurable cytotoxicity relative to active comparators. |
| Conditions | Cytotoxicity assay against U87 MG and HepG2 cancer cell lines in vitro, exact assay method not specified in abstract. |
Why This Matters
This stark contrast in cytotoxic activity within the same experimental context provides procurement justification: selecting Corchoionol C for studies requiring a non-cytotoxic megastigmane control, while avoiding the confounding cytotoxicity of zingiberoside B or ardisiacrispin G.
- [1] Yin X, Hu RH, Long XX, et al. Terpenoids with Cytotoxic Activity from Roots of Ardisia crispa. Chem Biodivers. 2023;20(4):e202300189. View Source
